molecular formula C22H19N3O5 B11548804 4-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11548804
M. Wt: 405.4 g/mol
InChI Key: APVMXAPLOVSCCV-OEAKJJBVSA-N
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Description

4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound features a benzohydrazide core with a methoxy group at the 4-position and a nitrobenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide typically involves the following steps:

    Formation of the hydrazide: The starting material, 4-methoxybenzoic acid, is converted to its corresponding hydrazide by reaction with hydrazine hydrate.

    Formation of the aldehyde: 4-nitrobenzyl alcohol is oxidized to 4-nitrobenzaldehyde using an oxidizing agent such as pyridinium chlorochromate.

    Condensation reaction: The hydrazide and aldehyde are then subjected to a condensation reaction under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Reduction: The hydrazide moiety can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products

    Reduction of the nitro group: 4-methoxy-N’-[(E)-{4-[(4-aminobenzyl)oxy]phenyl}methylidene]benzohydrazide.

    Reduction of the hydrazide: Corresponding amine derivatives.

Scientific Research Applications

4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying enzyme mechanisms and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that can damage bacterial DNA.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N’-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide: Similar structure but with a methyl group instead of a nitro group.

    4-methoxy-N’-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 4-methoxy-N’-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide makes it unique compared to its analogs. The nitro group can undergo specific chemical reactions, such as reduction to an amine, which can be exploited in various applications. Additionally, the nitro group can enhance the compound’s biological activity by forming reactive intermediates.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-methoxy-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-20-12-6-18(7-13-20)22(26)24-23-14-16-4-10-21(11-5-16)30-15-17-2-8-19(9-3-17)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

APVMXAPLOVSCCV-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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